1-(3,5-Difluoropyridin-2-yl)ethanamine
Overview
Description
1-(3,5-Difluoropyridin-2-yl)ethanamine is a chemical compound with the IUPAC name 1-(3,5-difluoro-2-pyridinyl)ethanamine . It has a molecular weight of 158.15 . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 1-(3,5-Difluoropyridin-2-yl)ethanamine is1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(3,5-Difluoropyridin-2-yl)ethanamine is a liquid at room temperature . It has a molecular weight of 158.15 . The compound is typically stored at 4°C .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Cu(II) complexes of ligands, including variants similar to 1-(3,5-Difluoropyridin-2-yl)ethanamine, have shown significant DNA binding properties and demonstrate minor structural changes in DNA upon interaction. These complexes also exhibit nuclease activity and have been studied for their cytotoxicity against different cancer cell lines, indicating potential applications in cancer research and treatment (Kumar et al., 2012).
Corrosion Inhibition
Schiff base complexes related to 1-(3,5-Difluoropyridin-2-yl)ethanamine, particularly those involving cadmium(II), have been studied for their corrosion inhibition properties on mild steel. These complexes, especially polymeric ones, show significant inhibition activity, suggesting their potential use in materials science and corrosion engineering (Das et al., 2017).
Catalysis in Organic Reactions
Nickel(II) complexes with ligands related to 1-(3,5-Difluoropyridin-2-yl)ethanamine have been synthesized and studied for their catalytic activities in transfer hydrogenation of ketones. These studies are significant in the field of organic synthesis and catalysis, providing insights into asymmetric transfer hydrogenation processes (Kumah et al., 2019).
Biological Activities and DNA Cleavage
Complexes derived from ligands similar to 1-(3,5-Difluoropyridin-2-yl)ethanamine have been shown to possess biological activities, including the ability to bind and cleave DNA. These studies have implications in biochemistry and pharmacology, particularly in understanding how these compounds interact with biological molecules (Mustafa et al., 2015).
Ethylene Dimerization Catalysis
Certain palladium(II) complexes involving (imino)pyridine ligands related to 1-(3,5-Difluoropyridin-2-yl)ethanamine have been explored as catalysts for ethylene dimerization. These studies contribute to the development of more efficient industrial processes in polymer chemistry (Nyamato et al., 2015).
Antitumor Activity
Derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, structurally related to 1-(3,5-Difluoropyridin-2-yl)ethanamine, have been investigated for their antitumor activity. This research is crucial in the development of new anticancer drugs and understanding their mechanisms of action (Maftei et al., 2016).
Safety and Hazards
The compound has several hazard statements: H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care and follow all safety protocols.
Mechanism of Action
Target of Action
The primary targets of 1-(3,5-Difluoropyridin-2-yl)ethanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
It is known that the compound is a white to yellow solid with a molecular weight of 19461 . Its storage temperature is 2-8°C, suggesting that it is stable under normal conditions .
properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYDQMDAGDWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915720-76-2 | |
Record name | 1-(3,5-difluoropyridin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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